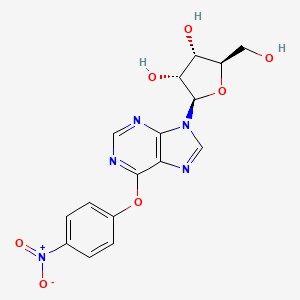
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a complex organic compound that features a purine base linked to a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. The process may start with the preparation of the purine base, followed by the introduction of the nitrophenoxy group and the formation of the tetrahydrofuran ring. Common reagents used in these steps include nucleophiles, electrophiles, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the nitrophenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield formyl or carboxyl derivatives, while reduction of the nitro group may produce aniline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its interactions with enzymes and nucleic acids
Medicine
Medicinally, compounds with similar structures are often investigated for their antiviral, anticancer, or antimicrobial properties. The presence of the nitrophenoxy group and the purine base may contribute to its biological activity.
Industry
In the industrial sector, such compounds can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol likely involves interactions with specific molecular targets such as enzymes or receptors. The purine base may mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or function. The nitrophenoxy group may enhance binding affinity or specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached.
Nitrobenzene Derivatives: Compounds with a nitro group attached to a benzene ring, similar to the nitrophenoxy group in the compound.
Uniqueness
The uniqueness of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol lies in its combination of a purine base with a nitrophenoxy group and a tetrahydrofuran ring. This structure provides a distinct set of chemical and biological properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C16H15N5O7 |
|---|---|
Poids moléculaire |
389.32 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(4-nitrophenoxy)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H15N5O7/c22-5-10-12(23)13(24)16(28-10)20-7-19-11-14(20)17-6-18-15(11)27-9-3-1-8(2-4-9)21(25)26/h1-4,6-7,10,12-13,16,22-24H,5H2/t10-,12-,13-,16-/m1/s1 |
Clé InChI |
OYPQBXJPNWXZNC-XNIJJKJLSA-N |
SMILES isomérique |
C1=CC(=CC=C1[N+](=O)[O-])OC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



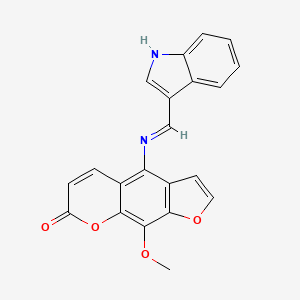

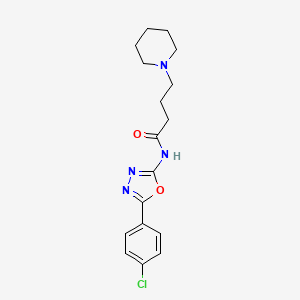
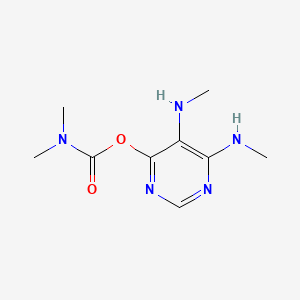
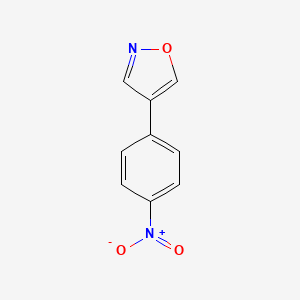
![Imidazo[1,2-b]pyridazine, 6-(methylthio)-](/img/structure/B12914003.png)
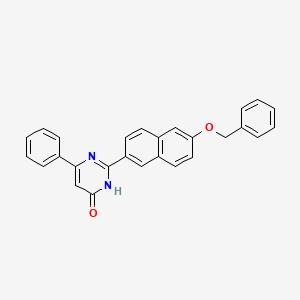
![3-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12914022.png)
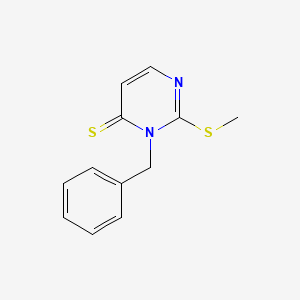
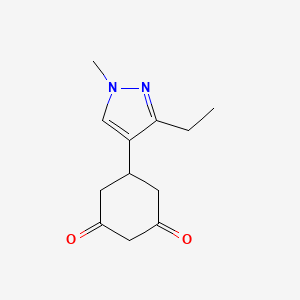

![5,7-Dichloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12914035.png)

